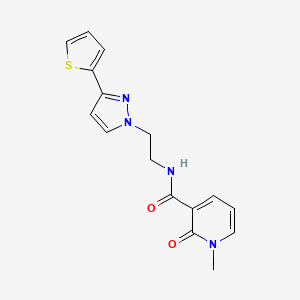
3-(2-Isopropoxycarbonyl-ethyl)-6-oxo-piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Piperidine Derivatives : Piperidine derivatives, including compounds similar to 3-(2-Isopropoxycarbonyl-ethyl)-6-oxo-piperidine-3-carboxylic acid, are synthesized for various applications. For instance, the synthesis of ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates involves a reaction of ethyl 2-cyano-3-ethoxyprop-2-enoate with acetoacetanilides in the presence of a catalytic amount of piperidine, highlighting the role of piperidine in facilitating such chemical reactions (Hayotsyan et al., 2019).
Novel Amino Acid Synthesis : The compound has been used in the synthesis of novel amino acids like 6-(hydroxymethyl)-2-piperidinecarboxylic acid, which shows the versatility of piperidine derivatives in synthesizing biologically relevant molecules (Bolós et al., 1994).
Photoluminescence Properties : Research into the photoluminescence properties of coordination polymer compounds with drug ligands involving piperidine derivatives indicates potential applications in materials science and drug development (Yu et al., 2006).
Biological and Pharmacological Applications
Cardiovascular Activity : Piperidine derivatives have been studied for their cardiovascular activity, highlighting their potential application in developing new cardiovascular drugs (Krauze et al., 2004).
Microbial Reduction for Pharmaceutical Synthesis : The microbial reduction of similar compounds has been utilized to produce high diastereo- and enantioselectivities, important in pharmaceutical synthesis (Guo et al., 2006).
Antimicrobial Evaluation : Piperidine derivatives have been synthesized and evaluated for antibacterial and antifungal activities, suggesting their importance in the development of new antimicrobial agents (Srinivasan et al., 2010).
Other Applications
Chiral Synthesis in Chemistry : The use of piperidine derivatives in chiral synthesis demonstrates their utility in creating specific molecular configurations, which is crucial in the synthesis of complex organic compounds (Lau et al., 2002).
Crystal Structure Analysis : The study of crystal structures of piperidine derivatives provides insights into their molecular configuration, which can be vital for understanding their chemical and physical properties (Raghuvarman et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-oxo-3-(3-oxo-3-propan-2-yloxypropyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-8(2)18-10(15)4-6-12(11(16)17)5-3-9(14)13-7-12/h8H,3-7H2,1-2H3,(H,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWSRDZXAUTEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCC1(CCC(=O)NC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2731633.png)
![Ethyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2731635.png)


![Methyl 2-amino-2-[3-[(2-chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2731641.png)






![N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2731650.png)
![4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2731651.png)
![N-(2-ethylphenyl)-2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2731655.png)